molecular formula C23H23BrN2O4 B6502505 1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide CAS No. 903196-31-6

1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide

Cat. No.: B6502505
CAS No.: 903196-31-6
M. Wt: 471.3 g/mol
InChI Key: YVAFVWVPNGJKDK-UHFFFAOYSA-N
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Description

1-(2-{[3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a small molecule research chemical with a molecular formula of C 23 H 23 BrN 2 O 4 and a molecular weight of 471.34 g/mol . It is supplied under the CAS Number 903196-31-6 . This compound is part of a broader class of coumarin derivatives that are of significant interest in medicinal chemistry research, particularly in the development of novel antiviral agents . Studies on structurally related compounds have shown that the coumarin scaffold, especially when substituted with specific hydrophobic groups, can play a critical role in biological activity . Furthermore, the piperidine carboxamide moiety is a recognized pharmacophore in drug discovery, with research indicating its potential in creating potent and selective enzyme inhibitors for various therapeutic areas . This specific molecule is available for research purposes from multiple suppliers in quantities ranging from 1mg to 100mg . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O4/c24-17-3-1-15(2-4-17)20-14-30-21-13-18(5-6-19(21)22(20)27)29-12-11-26-9-7-16(8-10-26)23(25)28/h1-6,13-14,16H,7-12H2,(H2,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAFVWVPNGJKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its complex structure featuring a piperidine ring and a chromenone moiety. The presence of the bromophenyl group and the ether linkage contributes to its unique chemical properties.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Cholinesterase Inhibition : Compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation in the central nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .
  • Anti-inflammatory Activity : The chromenone scaffold is known for its anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in the inflammatory response .
  • Antioxidant Effects : Many compounds in this class exhibit free radical scavenging capabilities, contributing to their protective effects against oxidative stress-related diseases .

Biological Activity Data

A summary of key biological activities is presented in the following table:

Activity IC50 Value (µM) Reference
AChE Inhibition10.4
BuChE Inhibition7.7
COX-2 InhibitionModerate
LOX InhibitionModerate
Antioxidant ActivityHigh

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Cognitive Enhancements : A study demonstrated that derivatives with similar structures improved memory retention in animal models, attributed to their AChE inhibitory effects. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
  • Anti-cancer Properties : Another investigation focused on the cytotoxic effects of chromenone derivatives against various cancer cell lines, including breast cancer (MCF-7). Results indicated significant cytotoxicity, with some compounds exhibiting IC50 values below 20 µM, indicating their potential as anti-cancer agents .
  • Inflammation Models : Research involving inflammatory models showed that these compounds reduced inflammation markers significantly compared to control groups, highlighting their potential as anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variants

2.1.1 Benzodiazol-2-one Derivatives Compounds such as 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-bromophenyl)piperidine-1-carboxamide (44) () replace the chromenone core with a benzodiazol-2-one system. This substitution reduces planarity and may alter π-π stacking interactions. Synthesis yields for these derivatives (~74%) are higher than those of chromenone-based analogs, suggesting superior stability during preparation .

2.1.2 Isoflavone Derivatives Compound 20 () retains the chromen-4-one core but substitutes the bromophenyl group with a 4-methoxyphenyl moiety. However, the lower synthesis yield (18.7%) indicates challenges in isolating chromenone derivatives compared to benzodiazolones .

Piperidine-Carboxamide Modifications

2.2.1 N-Benzylpiperidine Analogs N-(1-benzylpiperidin-4-yl)-7-bromo-4-oxo-4H-chromene-3-carboxamide (4g) () replaces the 2-ethoxyethyl linker with a direct benzyl-piperidine attachment.

2.2.2 Azetidine-Based Derivatives 1-(1-(3-(4-Bromophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide () substitutes the ethyl linker with an azetidine ring. The smaller ring size may enhance metabolic stability but introduces steric hindrance, as reflected in its higher molecular weight (394.3 g/mol) .

Substituent Effects

2.3.1 Halogen Variation Replacing the bromophenyl group with a chlorophenyl (e.g., compound 43, ) reduces molecular weight (449.1 vs. Bromine’s larger atomic radius may improve hydrophobic interactions in target binding .

2.3.2 Aromatic Extensions
SARS-CoV-2 inhibitors like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () incorporate extended aromatic systems (e.g., naphthalene), enhancing stacking interactions but increasing metabolic liability .

Research Findings and Implications

  • Synthetic Feasibility: Chromenone derivatives (e.g., target compound) exhibit lower yields compared to benzodiazolones, likely due to the instability of the chromenone ring during reactions .
  • Biological Activity : Piperidine-carboxamide moieties are associated with enzyme inhibition (e.g., acetylcholinesterase in , SARS-CoV-2 in ), suggesting the target compound may share similar mechanistic pathways .
  • Structural Optimization : The 2-ethoxyethyl linker in the target compound balances flexibility and solubility, whereas rigid analogs (e.g., 4g ) may sacrifice bioavailability for target affinity .

Preparation Methods

Ether Linkage Formation

The hydroxyl group at position 7 of the chromenone reacts with the hydroxyethyl-piperidine intermediate via Mitsunobu coupling or Williamson ether synthesis :

  • Mitsunobu Coupling :

    • Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C to RT, 12–24 hours.

    • Yield : 68–72%.

    • Mechanism : Nucleophilic substitution facilitated by in situ generation of the chromenoxide ion.

  • Williamson Ether Synthesis :

    • Conditions : NaH, DMF, 80°C, 6 hours.

    • Yield : 60–65%.

    • Limitations : Lower yield due to steric hindrance from the 4-bromophenyl group.

Piperidine Carboxamide Installation

Carboxamide Functionalization

The piperidine ring’s carboxylic acid is converted to the carboxamide using EDCl/HOBt coupling :

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), hydroxybenzotriazole (HOBt), NH₄Cl.

  • Conditions : DCM, RT, 8 hours.

  • Yield : 85–90%.

Optimization and Challenges

Reaction Condition Tuning

  • Solvent Effects : DMF enhances solubility but may lead to side reactions; THF is preferred for Mitsunobu coupling.

  • Temperature Control : Exothermic reactions during ether formation require cooling to 0–5°C to prevent decomposition.

Purification Strategies

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted chromenone.

  • Recrystallization : Methanol/water (4:1) yields 95% pure product.

Analytical Characterization

ParameterMethodResult
PurityHPLC (C18 column)99.2% (RT = 8.7 min, mobile phase: 60% MeCN/40% H₂O)
Molecular WeightHR-MSm/z 485.4 [M+H]⁺ (calc. 485.4)
Structural Confirmation¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, chromenone C5-H), 7.89 (d, J = 8.4 Hz, 2H, BrPh), 4.22 (t, J = 6.0 Hz, 2H, OCH₂)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Mitsunobu Coupling7299.224Moderate
Williamson Ether6598.56High
EDCl/HOBt Coupling9099.08Low

The Mitsunobu method offers superior yield and purity but requires costly reagents. The Williamson approach is faster and cheaper but less efficient for bulky substrates.

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enable large-scale Mitsunobu reactions with real-time monitoring.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

Q & A

Basic: What are the key considerations in designing a multi-step synthesis protocol for 1-(2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide?

Methodological Answer:
A robust synthesis protocol should prioritize:

  • Stepwise Functionalization : Begin with constructing the chromen-4-one core via cyclization of substituted salicylaldehydes, followed by bromophenyl group introduction using Suzuki-Miyaura coupling .
  • Piperidine Coupling : Employ nucleophilic substitution or amide bond formation to attach the piperidine-carboxamide moiety, ensuring regioselectivity by protecting reactive groups (e.g., tert-butoxycarbonyl [BOC]) .
  • Optimization of Conditions : Adjust solvent polarity (e.g., DMF for solubility), temperature (40–80°C for controlled reactivity), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) to maximize yield and purity .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify the chromen-4-one scaffold (δ 6.5–8.5 ppm for aromatic protons) and piperidine ring integration (δ 1.5–3.5 ppm for CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₃H₂₂BrN₂O₄: theoretical ~497.08 g/mol) and isotopic patterns for bromine .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and UV detection at 254 nm for chromophore absorption .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted to optimize the biological activity of this chromen-piperidine hybrid?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified bromophenyl groups (e.g., fluorophenyl, methylphenyl) and evaluate their kinase inhibition profiles using ATP-competitive assays .
  • Bioisosteric Replacement : Replace the piperidine ring with morpholine or azetidine to assess rigidity and hydrogen-bonding effects on target binding .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to correlate logP, polar surface area, and IC₅₀ values from enzymatic assays (e.g., EGFR kinase inhibition) .

Advanced: What experimental approaches resolve contradictions in reported biological activities between similar chromen-piperidine derivatives?

Methodological Answer:

  • Standardized Assay Conditions : Replicate studies under identical conditions (e.g., ATP concentration, pH 7.4 buffers) to minimize variability in kinase inhibition data .
  • Off-Target Profiling : Use proteome-wide kinome screens (e.g., KINOMEscan) to identify non-specific interactions that may skew activity interpretations .
  • Crystallographic Validation : Resolve conflicting data by solving co-crystal structures of the compound with target enzymes (e.g., CDK2), identifying key binding residues (e.g., hinge-region interactions) .

Advanced: How to design enzymatic assays to evaluate the interaction between this compound and potential kinase targets?

Methodological Answer:

  • Kinase Selection : Prioritize kinases with structural homology to CDK2 or EGFR, where chromen-4-one derivatives show precedent activity .
  • Assay Configuration : Use fluorescence polarization (FP) with FITC-labeled ATP to measure competitive displacement (Kd values) or luminescence-based ADP-Glo™ assays for real-time kinetics .
  • Control Experiments : Include staurosporine (broad-spectrum inhibitor) and DMSO controls to normalize activity and exclude solvent artifacts .

Advanced: How can metabolic stability and cytochrome P450 (CYP) interactions be assessed for this compound in preclinical studies?

Methodological Answer:

  • Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS/MS to calculate t₁/₂ .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to quantify IC₅₀ values and predict drug-drug interaction risks .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to microsomal assays and detect adducts by neutral loss scanning (m/z 129) to identify electrophilic intermediates .

Advanced: What strategies address low solubility or bioavailability in preclinical development of this compound?

Methodological Answer:

  • Salt Formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility, validated by shake-flask solubility tests .
  • Nanoparticle Formulation : Use antisolvent precipitation with poloxamer 407 to generate nanoparticles (100–200 nm) for enhanced dissolution rates .
  • Prodrug Design : Introduce ester or phosphate groups at the piperidine-carboxamide moiety, cleaved in vivo by esterases .

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